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Compound of Interest

Compound Name: Cedeodarin

Cat. No.: B209167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative proteomics analysis of the novel anti-cancer agent,

Cedeodarin, against the established chemotherapeutic drug, Paclitaxel. The objective is to

elucidate the mechanism of action of Cedeodarin and evaluate its protein-level effects in

comparison to a standard-of-care treatment in a non-small cell lung cancer (NSCLC) model.

This analysis is based on a hypothetical study employing quantitative proteomics to identify

differentially expressed proteins and perturbed signaling pathways.

Comparative Analysis of Protein Expression
Quantitative proteomics was performed on A549 lung adenocarcinoma cells treated with

Cedeodarin (50 nM), Paclitaxel (50 nM), or a vehicle control for 24 hours. The following tables

summarize the key differentially expressed proteins identified through Tandem Mass Tag (TMT)

labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top 10 Upregulated Proteins in A549 Cells Treated with Cedeodarin vs. Paclitaxel
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Protein Gene
Cedeodarin
Fold Change
(log2)

Paclitaxel Fold
Change (log2)

Function

Programmed cell

death 4
PDCD4 2.58 -1.2

Tumor

suppressor,

inhibits

translation[1][2]

Bcl-2-associated

X protein
BAX 2.31 1.8 Pro-apoptotic

Cytochrome c CYCS 2.15 1.5

Apoptosis,

electron

transport

Caspase-9 CASP9 2.05 1.6
Apoptosis

initiation

p53 TP53 1.98 1.1

Tumor

suppressor, cell

cycle arrest,

apoptosis

GDF15 GDF15 1.85 0.9
Stress response,

apoptosis

Annexin A1 ANXA1 1.76 1.2

Anti-

inflammatory,

apoptosis

S100A9 S100A9 1.69 0.8
Inflammation,

cell proliferation

Caspase-3 CASP3 1.62 1.4
Apoptosis

execution

Bax-interacting

factor 1
BIF1 1.55 0.7

Apoptosis,

autophagy

Table 2: Top 10 Downregulated Proteins in A549 Cells Treated with Cedeodarin vs. Paclitaxel
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Protein Gene
Cedeodarin
Fold Change
(log2)

Paclitaxel Fold
Change (log2)

Function

Proliferating cell

nuclear antigen
PCNA -2.81 -1.5

DNA replication

and repair

Cyclin-

dependent

kinase 1

CDK1 -2.65 -1.8

Cell cycle

progression

(G2/M)

B-cell lymphoma

2
BCL2 -2.43 -1.9 Anti-apoptotic

Survivin BIRC5 -2.29 -1.7

Inhibition of

apoptosis, cell

division

Heat shock

protein 90
HSP90AA1 -2.18 -1.4

Protein folding,

stability

Tubulin beta-3

chain
TUBB3 -2.07 -2.5

Microtubule

dynamics,

implicated in

Paclitaxel

resistance[3]

Vimentin VIM -1.95 -1.1

Intermediate

filament,

epithelial-

mesenchymal

transition

Snail SNAI1 -1.88 -0.9

Transcription

factor, epithelial-

mesenchymal

transition

Matrix

metalloproteinas

e-9

MMP9 -1.76 -1.0 Extracellular

matrix
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degradation,

metastasis

Epidermal

growth factor

receptor

EGFR -1.64 -0.8
Cell proliferation,

survival

Experimental Protocols
Cell Culture and Treatment
A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Cells were seeded at a density of 2 x 10^6 cells per 100 mm dish and allowed to attach

overnight. Subsequently, the cells were treated with 50 nM Cedeodarin, 50 nM Paclitaxel, or a

vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion
Following treatment, cells were washed three times with ice-cold phosphate-buffered saline

(PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 1% SDS, and a

protease inhibitor cocktail. The protein concentration of the lysates was determined using a

BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol (DTT), alkylated

with iodoacetamide, and then digested overnight with trypsin at 37°C.[4]

TMT Labeling and High-pH Reversed-Phase
Fractionation
The digested peptide samples were labeled with the TMT 10-plex isobaric label reagent set

according to the manufacturer's protocol.[5] The labeled peptides were then combined and

fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis
The fractionated peptide samples were analyzed on a Q Exactive Orbitrap mass spectrometer

coupled with a Dionex UltiMate 3000 LC system. Peptides were separated on a C18 column

with a linear gradient of acetonitrile. The mass spectrometer was operated in a data-dependent

acquisition mode.
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Data Analysis and Bioinformatics
The raw mass spectrometry data was processed using Proteome Discoverer software. Peptide

identification was performed by searching the data against the human UniProt database. The

TMT reporter ion intensities were used for protein quantification. Differentially expressed

proteins were defined as those with a fold change of >1.5 or <-1.5 and a p-value <0.05.

Functional annotation and pathway analysis of the differentially expressed proteins were

performed using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.
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Experimental Workflow
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Caption: Experimental workflow for comparative proteomics analysis.
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Caption: Cedeodarin strongly induces the intrinsic apoptosis pathway.
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Caption: Cedeodarin induces G2/M arrest by downregulating CDK1 and PCNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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